Neocaesalpin D

Description

Overview of Natural Products from Caesalpinia Species

The genus Caesalpinia, belonging to the family Fabaceae, comprises over 500 species distributed throughout tropical and subtropical regions of the world. mdpi.comnih.gov These plants are a rich source of a wide array of natural products, including flavonoids, steroids, and a diverse group of diterpenoids. mdpi.comnih.govscielo.org.co Historically, various parts of Caesalpinia plants have been used in traditional medicine across different cultures to treat a range of ailments. phcogcommn.org For instance, species like C. sappan and C. bonduc have been utilized for their anti-inflammatory properties, to improve blood circulation, and as treatments for jaundice, malaria, and digestive issues. mdpi.comnih.gov Modern phytochemical investigations have led to the isolation of numerous bioactive compounds, validating some of these traditional uses and revealing new pharmacological potentials. mdpi.comnih.gov The significant classes of compounds isolated from this genus have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. mdpi.comnih.govscielo.org.co

Classification and Structural Features of Cassane Diterpenoids

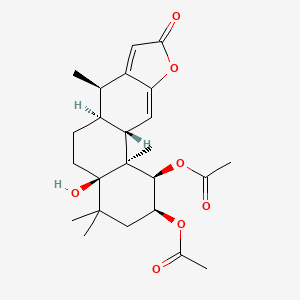

Cassane diterpenoids are a major and characteristic class of compounds found in the Caesalpinia genus. researchgate.net These molecules are defined by a core skeleton formed by the fusion of three cyclohexane (B81311) rings, designated A, B, and C. phcogcommn.org A defining feature of many cassane diterpenoids is the presence of a furan (B31954) ring or an α,β-butenolide (a five-membered lactone ring) fused to the C-ring. researchgate.netscite.ai

The structural diversity within the cassane diterpenoid family is vast, with over 450 compounds reported. researchgate.net They can be broadly categorized into several types based on their structural motifs:

Tricyclic cassane diterpenoids with a fused furan ring: These are often referred to as furanoditerpenoids. phcogcommn.orgresearchgate.net

Tricyclic cassane diterpenoids with a fused butanolide lactone: This group includes compounds like Neocaesalpin D. researchgate.netresearchgate.net

Tricyclic cassane diterpenoids without the heterocyclic ring. researchgate.netscite.ai

Norcassane diterpenoids: These are cassane diterpenoids that have lost one or more carbon atoms from the typical C20 skeleton. researchgate.netscite.ai

Other variations: This includes dimeric forms and other unique structural modifications. researchgate.net

The presence of an exocyclic methylene (B1212753) group at position 14 is another characteristic feature observed in some cassane-type diterpenoids. phcogcommn.org

Significance of this compound in Chemical Biology Research

This compound is a cassane-type diterpenoid isolated from plants of the Caesalpinia genus, such as Caesalpinia bonduc. researchgate.netmedipol.edu.trpharm.or.jp Its significance in chemical biology research stems from its interesting biological activities and its representative structure within the cassane diterpenoid family. scite.aimedipol.edu.tr Compounds in this class, including this compound, have garnered attention for their potential pharmacological applications, exhibiting a range of effects such as anti-inflammatory, anticancer, and cytotoxic properties. scite.aimedipol.edu.trresearchgate.net

The study of this compound and its analogues contributes to understanding the structure-activity relationships (SAR) within the cassane diterpenoid class. medipol.edu.tracs.org By synthesizing derivatives and comparing their biological effects, researchers can identify the key structural features responsible for their bioactivity. medipol.edu.tracs.org This knowledge is crucial for the design and development of new therapeutic agents. The total synthesis of complex natural products like Neocaesalpin A, a related compound, highlights the ongoing interest in this class of molecules within the synthetic chemistry community and provides pathways to access these compounds for further biological evaluation. chemrxiv.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O7 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

[(1R,2S,4aR,6aS,7R,11aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,7,11a-octahydronaphtho[2,1-f][1]benzofuran-2-yl] acetate |

InChI |

InChI=1S/C24H32O7/c1-12-15-7-8-24(28)22(4,5)11-19(29-13(2)25)21(30-14(3)26)23(24,6)17(15)10-18-16(12)9-20(27)31-18/h9-10,12,15,17,19,21,28H,7-8,11H2,1-6H3/t12-,15+,17+,19+,21+,23+,24-/m1/s1 |

InChI Key |

PFIWRCVWRGIPSM-CKCPJULZSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC[C@@]3([C@@]([C@H]2C=C4C1=CC(=O)O4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O |

Canonical SMILES |

CC1C2CCC3(C(CC(C(C3(C2C=C4C1=CC(=O)O4)C)OC(=O)C)OC(=O)C)(C)C)O |

Synonyms |

neocaesalpin D |

Origin of Product |

United States |

Natural Occurrence and Isolation of Neocaesalpin D

Botanical Sources and Geographic Distribution of Caesalpinia bonduc (Guilandina bonducella)

Neocaesalpin D is isolated from Caesalpinia bonduc (L.) Roxb., a plant belonging to the legume family, Fabaceae. nmppdb.com.ngresearchgate.net This species is also known by its synonyms, Guilandina bonducella L. and Caesalpinia bonducella (L.) Fleming. nmppdb.com.nglongdom.org Commonly known as bonduc nut, fever nut, or nicker nut, it is a robust, thorny, climbing shrub that can form dense thickets. nmppdb.com.nggreeninstitute.ng

Caesalpinia bonduc has a pantropical distribution, thriving in tropical and subtropical climates worldwide. nmppdb.com.ngresearchgate.netlongdom.org Its geographic range covers:

Asia : It is found throughout India, particularly in coastal areas, as well as in Sri Lanka, Bangladesh, Myanmar, China, Vietnam, Indonesia, and the Philippines. nmppdb.com.ngresearchgate.netlongdom.org

Africa : The plant grows in countries such as Nigeria, Ghana, Angola, Tanzania, Ethiopia, and Sierra Leone. nmppdb.com.nggreeninstitute.ng

The Americas : It is native to the Caribbean, Peru, Brazil, and parts of North America, including Florida. nmppdb.com.nggreeninstitute.ngdutchcaribbeanspecies.org

Australia and the Pacific Islands : The species is also distributed across Australia and various Pacific Islands. nmppdb.com.ng

This wide distribution is largely due to the dispersal of its seeds by ocean currents. nmppdb.com.ng C. bonduc typically grows in coastal habitats like beach vegetation and coastal dunes, and at the edges of mangrove forests. researchgate.net It also colonizes inland disturbed areas and can be found in plains, woodlands, and hills up to an altitude of 1,000 meters. researchgate.netlongdom.org The plant is sun-loving and tolerates a range of soil conditions, including saline soils and occasional seawater flooding. researchgate.netlongdom.org

| Botanical Classification | |

| Kingdom | Plantae |

| Clade | Tracheophytes |

| Order | Fabales |

| Family | Fabaceae |

| Subfamily | Caesalpinioideae |

| Genus | Guilandina |

| Species | G. bonduc |

| Data sourced from the NMPPDB. nmppdb.com.ng |

Extraction Methodologies for Cassane Diterpenoids

The isolation of cassane diterpenoids, including this compound, from Caesalpinia bonduc typically begins with the processing of the seed kernels. The general methodology involves solvent extraction to separate the compounds of interest from the plant matrix.

A common primary step is defatting the powdered, air-dried seed kernels using a non-polar solvent like petroleum ether to remove oils, which are abundant in the seeds. rsc.orgpharm.or.jp Following this, the defatted material is extracted with a more polar solvent. Researchers have frequently used 95% or 75% ethanol (B145695) (EtOH) for this purpose. rsc.orgnih.govjst.go.jp The resulting ethanolic extract contains a crude mixture of diterpenoids and other phytochemicals.

This crude extract is then concentrated under reduced pressure and subjected to a liquid-liquid partitioning process. The concentrated extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity. rsc.orgjst.go.jp Common partitioning solvents include chloroform (B151607) (CHCl3), dichloromethane (B109758) (CH2Cl2), and ethyl acetate (B1210297) (EtOAc) to isolate diterpenoids, followed by n-butanol (n-BuOH) for more polar compounds. rsc.orgjst.go.jpactapharmsci.com this compound, being a moderately polar diterpenoid, is typically found in the chloroform or ethyl acetate fractions. pharm.or.jpactapharmsci.com

Chromatographic Purification Techniques for this compound Isolation

Following solvent extraction and partitioning, the fraction containing this compound undergoes several stages of chromatographic purification to isolate the pure compound. actapharmsci.com The specific techniques are chosen to separate compounds based on differences in their polarity, size, and affinity for the stationary phase.

A combination of the following chromatographic methods is commonly employed for the purification of cassane diterpenoids:

Column Chromatography : The crude extract fraction is often first subjected to column chromatography over silica (B1680970) gel. This separates the mixture into several less complex fractions based on polarity. nih.gov

Sephadex LH-20 Chromatography : Fractions obtained from silica gel chromatography are often further purified using Sephadex LH-20, a size-exclusion chromatography medium that separates molecules based on their size. nih.gov

High-Performance Liquid Chromatography (HPLC) : For final purification, semi-preparative or preparative HPLC is frequently used. This technique offers high resolution and is effective in separating structurally similar compounds to yield pure this compound. nih.gov

The isolation of this compound was reported from the chloroform extract of Caesalpinia bonduc seeds originating from the Philippines, referred to as the crude drug calumbibit. researchgate.netnih.gov The purification process also involves re-crystallization methods to obtain the compound in a crystalline form. actapharmsci.com

Co-occurrence and Isolation of Related Neocaesalpins and Diterpenoids

This compound is part of a large family of cassane and norcassane diterpenoids found in the genus Caesalpinia. It is never isolated in isolation; rather, it co-occurs with a diverse array of structurally related compounds. The specific chemical profile can vary based on the geographic origin of the plant material. pharm.or.jpresearchgate.net

Notably, this compound was isolated alongside Neocaesalpin C from Philippine C. bonduc. researchgate.netnih.gov Investigations of Indonesian specimens yielded Neocaesalpins A and B, which also feature the characteristic α,β-butenolide moiety. pharm.or.jp In contrast, some plant sources from the Western hemisphere are dominated by cassane furanoditerpenes, such as α-, β-, and γ-caesalpin, which were not found in the Philippine samples that yielded this compound. pharm.or.jpresearchgate.net

Studies on C. bonduc have led to the isolation of numerous other related diterpenoids. The table below lists some of the compounds that have been isolated from the same plant source, highlighting the chemical diversity of the species.

| Compound Class | Co-occurring Compounds Isolated from Caesalpinia bonduc | Reference |

| Neocaesalpins | Neocaesalpin C, Neocaesalpin N, 14-epi-Neocaesalpin L | researchgate.netnih.govnih.gov |

| Caesalpins/Caesalmin | Caesalmin C, Caesalmin D, Caesalmin E | nih.govphcogcommn.org |

| Caesalpinins | Caesalpinin MJ, Caesalpinin P | nih.govijpsr.info |

| Caesalls | Caesall E, Caesalls H-M | nih.govjst.go.jp |

| Caesaldekarins | Caesaldekarin C, Caesaldekarin F, Caesaldekarin H | researchgate.net |

| Cassabonducins | Cassabonducins A-J | nih.gov |

| Caesalpinolides | Caesalpinolides I, K, L, M, N | nih.gov |

| Triterpenes | α-amyrin, β-amyrin, lupeol (B1675499), lupeol acetate | actapharmsci.com |

Structural Elucidation and Stereochemical Assignment of Neocaesalpin D

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like Neocaesalpin D. nih.goviosrjournals.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. iosrjournals.orgemerypharma.com

One-Dimensional NMR Analysis (¹H NMR, ¹³C NMR)

One-dimensional (1D) NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer the initial and fundamental data for structure determination. emerypharma.com

The ¹H NMR spectrum of this compound reveals characteristic signals that provide clues about the different types of protons present in the molecule. pharm.or.jp For instance, the spectrum shows the absence of proton signals for H-11a and H-11b, which are typically present in related compounds like neocaesalpin B. Instead, a new broad olefinic proton signal appears at δ 5.92, which is assigned to H-11. pharm.or.jp This observation suggests a structural modification at this position.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of this compound, the ¹³C NMR spectrum lacks the signal for a hemiketal sp3 carbon found in similar compounds. pharm.or.jp In its place, two new quaternary sp2 carbon signals are observed at δ 111.1 and δ 151.2. These are assigned to C-11 and C-12, respectively, further supporting the presence of a double bond at this location. pharm.or.jpactapharmsci.com A comparison of the ¹³C NMR data of this compound with related compounds is crucial for confirming these assignments. pharm.or.jpactapharmsci.com

| Carbon | This compound (δC, ppm) | Neocaesalpin C (δC, ppm) |

|---|---|---|

| 1 | 73.4 | 74.4 |

| 2 | 67.8 | 67.6 |

| 3 | 36.3 | 35.4 |

| 4 | 40.8 | 40.5 |

| 5 | 76.8 | 78.6 |

| 6 | 26.6 | 36.5 |

| 7 | 23.7 | 66.2 |

| 8 | 37.8 | 47.9 |

| 9 | 36.6 | 32.6 |

| 10 | 45.5 | 45.5 |

| 11 | 111.3 | 38.6 |

| 12 | 151.5 | 106.4 |

| 13 | 161.9 | 171.3 |

| 14 | 33.6 | 33.6 |

| 15 | 110.9 | 113.6 |

| 16 | 170.8 | 175.2 |

| 17 | 14.6 | 13.2 |

| 18 | 27.4 | 28.2 |

| 19 | 24.8 | 25.6 |

| 20 | 19.8 | 17.8 |

| CH₃CO | 170.3, 170.5 | 170.5, 170.8 |

| CH₃CO | 20.6, 20.8 | 20.6, 21.2 |

Two-Dimensional NMR Correlation Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for establishing the complete and unambiguous structure of complex molecules like this compound. researchgate.netslideshare.net These experiments reveal correlations between different nuclei, providing a detailed map of the molecular connectivity and spatial arrangement. princeton.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu It helps to trace out the proton-proton connectivity within the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlations). princeton.edu This is crucial for assigning the carbon signals based on the already assigned proton resonances. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range correlations between protons and carbons (typically over two to four bonds). princeton.edu This information is vital for connecting the different spin systems and piecing together the entire carbon skeleton, especially around quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, irrespective of whether they are directly bonded. princeton.edu This through-space correlation is critical for determining the relative stereochemistry of the molecule by revealing the spatial proximity of different protons.

Mass Spectrometry Techniques for Molecular Formula Confirmation (EIMS, FAB-MS, HR-ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org For this compound, various MS methods have been employed to confirm its molecular formula.

Initially, techniques like Electron Ionization Mass Spectrometry (EI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) were used. pharm.or.jpmedipol.edu.tr FAB-MS of this compound showed a quasi-molecular ion peak that was instrumental in early structural proposals. pharm.or.jp

More recently, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has become the standard for accurate mass measurements. jst.go.jp HR-ESI-MS provides a highly precise mass value, which allows for the unambiguous determination of the molecular formula. For this compound, HR-FAB-MS analysis established the molecular formula as C₂₄H₃₂O₇. pharm.or.jp This information is fundamental and complements the data obtained from NMR spectroscopy to confirm the proposed structure.

Chiroptical Methods for Absolute Configuration Determination (e.g., Circular Dichroism, ECD Calculation)

While NMR and MS can determine the connectivity and relative stereochemistry of a molecule, chiroptical methods are necessary to establish its absolute configuration. acs.orgnih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. faccts.de The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used as a "fingerprint" for a specific enantiomer. springermedizin.denih.gov

To determine the absolute configuration of this compound, its experimental ECD spectrum would be compared with the theoretically calculated ECD spectrum. researchgate.net This process involves:

Generating possible conformations of the molecule.

Optimizing the geometry of these conformers using computational methods like Density Functional Theory (DFT).

Calculating the ECD spectrum for the most stable conformers using Time-Dependent Density Functional Theory (TD-DFT). nih.gov

By matching the experimental ECD curve with the calculated one, the absolute configuration of the chiral centers in this compound can be confidently assigned. nih.govresearchgate.net

Comparative Spectroscopic Analysis with Reported Compounds

The structural elucidation of a new natural product like this compound heavily relies on comparing its spectroscopic data with those of known, structurally related compounds. pharm.or.jpmedipol.edu.tr In this case, the ¹H and ¹³C NMR spectra of this compound were compared with those of other cassane diterpenes isolated from Caesalpinia species, such as neocaesalpin B and neocaesalpin C. pharm.or.jp

This comparative analysis revealed key differences, such as the absence of certain signals and the appearance of new ones, which pointed directly to the structural modifications in this compound. pharm.or.jp For example, the downfield shift of specific proton signals in neocaesalpin C compared to neocaesalpin B indicated the position of a hydroxyl group, and the differences between the spectra of neocaesalpin B and this compound highlighted the presence of the C11-C12 double bond. pharm.or.jp This method allows for rapid identification of the core structure and focuses the elucidation efforts on the unique structural features of the new compound. acs.org

Advancements in this compound Structural Revision and Validation

The initial proposed structure of a natural product may sometimes require revision as more data becomes available or through total synthesis. In the broader context of cassane diterpenoids, structural revisions are not uncommon. For instance, the total synthesis of nominal neocaesalpin K led to a proposed structural revision, suggesting it is likely the same as another natural product. chemrxiv.orgresearchgate.netnih.gov

While specific studies on the structural revision of this compound are not prominently detailed in the provided context, the general approach to validate or revise a proposed structure involves:

Total Synthesis : The unambiguous synthesis of the proposed structure and comparison of its spectroscopic data with that of the natural product is the ultimate proof of structure. researchgate.netrsc.org

Advanced Spectroscopic Techniques : Re-evaluation of the structure using higher field NMR or more sophisticated 2D NMR experiments can reveal subtle details missed in initial studies.

Computational Chemistry : Advanced computational modeling can help to predict the most stable stereoisomers and compare their calculated properties with experimental data.

These validation methods ensure the accuracy of the assigned structure, which is crucial for any further research into the compound's biological activity and potential applications.

Chemical Synthesis and Derivatization Strategies for Neocaesalpin D

Total Synthesis Approaches to Neocaesalpin D and Related Cassane Diterpenoids

The total synthesis of heavily oxidized cassane-type diterpenoids like Neocaesalpin A and its analogues presents a formidable challenge to synthetic chemists. nih.govethz.chresearchgate.net The dense oxygenation pattern and complex stereochemistry require carefully orchestrated synthetic sequences. nih.govethz.ch A significant breakthrough in this area was the first total synthesis of Neocaesalpin A, which also provided access to Neocaesalpin AA and a revised structure for nominal Neocaesalpin K. nih.govchemrxiv.org This work established a foundational strategy for accessing this subclass of complex natural products. chemrxiv.org

The general synthetic approach often relies on the rapid assembly of the core polycyclic framework, followed by a series of meticulously planned oxidation reactions to install the various oxygen-containing functional groups. nih.govethz.chresearchgate.net The development of divergent synthetic routes from a common intermediate is a key strategy, allowing for the preparation of multiple members of the cassane family. thieme-connect.com For instance, a strategically designed intermediate can serve as a versatile platform, enabling the synthesis of Neocaesalpin A, AA, and the structurally reassigned nominal Neocaesalpin K. chemrxiv.orgthieme-connect.com

The pursuit of other related cassane diterpenoids, such as Tomocin A, has also driven the development of novel synthetic strategies. colostate.edu The proposed total synthesis of Tomocin A aims to utilize intermediates that can be diverted to produce other anti-austerity cassane diterpenes, highlighting the potential for these synthetic efforts to contribute to the discovery of new therapeutic agents against pancreatic cancer. colostate.edu

Key Synthetic Transformations and Methodologies (e.g., Diels–Alder Reactions, Oxidations)

A cornerstone of many total syntheses of cassane diterpenoids is the Diels-Alder reaction . nih.govrsc.orgrsc.org This powerful cycloaddition allows for the rapid and stereocontrolled construction of the fused 6-6-6 ring system characteristic of the cassane skeleton from relatively simple, commercially available starting materials. nih.govethz.chresearchgate.netchemrxiv.org For example, the synthesis of Neocaesalpin A commenced with an intermolecular Diels-Alder reaction between a triene, derived from safranal, and a furanoquinone to assemble the core framework. chemrxiv.orgresearchgate.net The efficiency of this key step is often optimized by tuning reaction conditions, such as the use of Lewis acids like BF3•OEt2 to improve yield and regioselectivity. chemrxiv.org Both intermolecular and intramolecular versions of the Diels-Alder reaction have been successfully employed in the synthesis of various cassane and related diterpenoids. rsc.orgchemrxiv.org

Following the construction of the carbocyclic core, a series of oxidation reactions are crucial for installing the dense oxygenation pattern. nih.govethz.chresearchgate.net These transformations must be highly selective to differentiate between multiple reactive sites within the molecule. A notable innovation in this area is the use of a novel mercury(II)-mediated furan (B31954) oxidation. nih.govethz.chresearchgate.netchemrxiv.org This reaction facilitates the late-stage formation of the characteristic butenolide ring found in many neocaesalpins, proceeding under mild conditions. chemrxiv.orgresearchgate.net The development of such chemoselective oxidation methods is critical to the success of these complex total syntheses. chemrxiv.org

Other important synthetic methodologies employed include:

Wittig reaction: Used to construct key olefinic bonds, for instance, in the preparation of the triene precursor for the Diels-Alder reaction. chemrxiv.org

Mukaiyama hydration: A method for the stereoselective introduction of a hydroxyl group. chemrxiv.org

Epoxidation: As seen in the synthesis of nominal Neocaesalpin K, epoxidation with reagents like m-CPBA can be used to introduce oxygen functionality with high diastereoselectivity. scribd.com

Stereoselective Synthesis and Chiral Induction

Achieving the correct stereochemistry is a critical aspect of the total synthesis of this compound and its congeners. The multiple stereocenters within the cassane framework demand highly stereoselective reactions. The Diels-Alder reaction itself often sets several stereocenters in a predictable manner due to its concerted nature. chemrxiv.org For instance, exo-selective intramolecular Diels-Alder reactions have been utilized to control the stereochemistry of the resulting polycyclic system. chemrxiv.org

In the synthesis of Neocaesalpin A, the relative stereochemistry of the newly formed rings during the Diels-Alder cycloaddition was carefully controlled. chemrxiv.org Subsequent stereoselective transformations, such as the Mukaiyama hydration, were employed to introduce additional stereocenters with high fidelity. chemrxiv.org The choice of reagents and reaction conditions plays a pivotal role in directing the stereochemical outcome of these reactions.

For enantioselective syntheses, which are crucial for producing a single enantiomer of the natural product, chiral induction strategies are employed. This can involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysts. For example, the enantioselective total synthesis of other cassane furanoditerpenoids has been achieved, demonstrating that it is possible to control the absolute stereochemistry throughout the synthetic sequence. chemrxiv.orgethz.ch

Semi-synthesis of this compound Precursors

While total synthesis provides a de novo route to complex molecules, semi-synthesis, which starts from a readily available natural product, can be a more practical approach for accessing certain compounds and their analogues. In the context of cassane diterpenoids, semi-synthetic strategies have been employed, often starting from more abundant members of the family or related natural products. researchgate.net

For instance, biosynthetic pathways have been postulated for some cassane diterpenoids, and these hypotheses have been supported by semi-synthetic transformations. researchgate.net This approach can provide valuable insights into the natural formation of these compounds and offer a streamlined route to specific targets. The modification of isolated cassane diterpenoids can also lead to the generation of novel derivatives with potentially interesting biological activities.

Preparation of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

A primary motivation for the chemical synthesis of this compound and its relatives is the ability to generate analogues for structure-activity relationship (SAR) studies. colostate.eduethz.chnih.gov By systematically modifying the structure of the natural product and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its therapeutic effects.

The total synthesis of Neocaesalpin A and AA, for example, not only provided confirmation of their structures but also opened the door to the preparation of novel analogues. nih.govchemrxiv.org The modular nature of many synthetic routes allows for the introduction of structural diversity at various stages of the synthesis. nih.gov For instance, by using different building blocks in the initial Diels-Alder reaction or by modifying the late-stage oxidation patterns, a wide range of analogues can be accessed. rsc.orgrsc.org

The synthesis of 14-nor-cassane compounds, which are analogues of biologically active cassane diterpenes, has been undertaken to probe the importance of the C-14 methyl group. mdpi.com Similarly, the preparation of various derivatives through the oxidation of vouacapane has been reported, with the goal of evaluating their cytotoxic properties. The insights gained from these SAR studies are invaluable for the design of more potent and selective therapeutic agents based on the cassane diterpenoid scaffold.

Biosynthetic Pathways of Neocaesalpin D

Proposed Biosynthetic Origins of Cassane Diterpenoids

Cassane diterpenoids are a large and structurally varied family of natural products, with over 450 distinct compounds identified, primarily from species within the Caesalpinia genus. nih.govresearchgate.netmdpi.com These compounds are characterized by a core molecular skeleton formed by the fusion of three cyclohexane (B81311) rings (A, B, and C) and, commonly, a heterocyclic fourth ring, which is often a furan (B31954) or a butanolide. phcogcommn.org

The biosynthesis of these compounds is proposed to originate from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). frontiersin.org The prevailing hypothesis suggests that cassane and norcassane diterpenoids are the products of the biosynthetic rearrangement of a pimarane (B1242903) precursor. acs.org All diterpenoid phytoalexins in plants are synthesized from GGPP via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids. jmb.or.kr The initial cyclization of GGPP is a committed step in the biosynthesis, leading to diverse diterpene skeletons. tandfonline.com For cassanes, this involves the formation of a tricyclic ring system that undergoes further modification to yield the characteristic structures seen across the family, including those with unusual or rearranged skeletons. nih.govresearchgate.netresearchgate.net

Key Enzymatic Steps and Intermediates

The biosynthesis of diterpenoids like Neocaesalpin D involves a series of precisely controlled enzymatic reactions. The pathway begins with the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated in plants through the mevalonic acid (MVA) and MEP pathways. jmb.or.kr These units are condensed to form the 20-carbon precursor, GGPP. frontiersin.orgjmb.or.kr

Key enzymatic steps in the formation of the cassane skeleton include:

Cyclization: Diterpene cyclases (diTPS) or terpene synthases (TPS) catalyze the cyclization of the linear GGPP molecule into various cyclic intermediates. In rice, which also produces cassane-related compounds, two diterpene cyclases, OsCPS2 and OsKSL7, are involved in producing the intermediate ent-cassa-12,15-diene. tandfonline.com This diene is a crucial branching point for the biosynthesis of different diterpenoid phytoalexins. tandfonline.com

Oxidative Modifications: Following the formation of the basic carbocyclic framework, a series of oxidative modifications are carried out, primarily by cytochrome P450-dependent monooxygenases (P450s) and other oxidoreductases. These enzymes are responsible for introducing hydroxyl groups, epoxides, and other functionalities that contribute to the vast structural diversity of cassane diterpenoids.

Formation of the Butenolide Ring: A defining feature of this compound is its butenolide (a type of lactone) D-ring. chemrxiv.org Total synthesis studies of the related compound Neocaesalpin A, which also possesses this feature, suggest that this ring is formed in a late-stage step. researchgate.netnih.gov This transformation is proposed to occur via the oxidative rearrangement of a furan ring precursor. chemrxiv.org Synthetic strategies have utilized a novel mercury(II)-mediated furan oxidation to achieve this conversion, hinting at a potential biological mechanism involving enzymatic oxidation. chemrxiv.orgresearchgate.netnih.gov

Genetic and Molecular Studies of Biosynthetic Enzymes

The elucidation of diterpenoid biosynthetic pathways heavily relies on genetic and molecular techniques. jmb.or.kr While the specific gene cluster for this compound biosynthesis has not been fully detailed, the general strategies for its identification are well-established. The development of next-generation sequencing and bioinformatic analysis has significantly accelerated the discovery of genes involved in the biosynthesis of plant secondary metabolites. jmb.or.kr

Studies on Caesalpinia and related plants provide a framework for understanding this process:

Gene Identification: Transcriptome sequencing is a powerful tool for identifying candidate genes. For instance, a study of Caesalpinia bonducella seeds successfully identified key genes in the phenylpropanoid pathway responsible for producing the homoisoflavonoid, bonducellin. researchgate.net A similar approach would be used to find genes for diterpene synthases and P450s involved in this compound biosynthesis.

Functional Characterization: Once candidate genes are identified, their functions must be validated. This is often achieved through heterologous expression, where the gene is inserted into a host organism like E. coli or yeast to produce the corresponding enzyme. nih.gov The enzyme's activity can then be tested in vitro with proposed substrates, such as GGPP or later-stage intermediates. tandfonline.comnih.gov

Gene Clustering: In many organisms, genes for a specific biosynthetic pathway are located together in the genome in what is known as a biosynthetic gene cluster. Identifying such clusters can facilitate the discovery of all the enzymes required for a complete pathway. nih.gov However, in plants, these gene clusters are often not contiguous, presenting a greater challenge for elucidation. jmb.or.kr

Chemodiversity within the Caesalpinia Genus and its Biosynthetic Implications

The Caesalpinia genus is a prime example of chemical diversity, producing a vast array of secondary metabolites, with cassane diterpenoids being a characteristic and dominant class. frontiersin.orgresearchgate.netmdpi.com This chemodiversity has significant implications for understanding the underlying biosynthetic machinery. The existence of over 450 cassane diterpenoids points to a highly evolved and flexible set of biosynthetic enzymes. mdpi.com

The structural variations among these compounds—including tricyclic diterpenoids, those with fused furan or butanolide rings, norcassane diterpenoids, and dimeric forms—suggest the activity of a diverse suite of "tailoring" enzymes. nih.govresearchgate.netfigshare.com These enzymes, particularly P450s and various transferases, act on a common core skeleton to create a multitude of derivatives. frontiersin.org This enzymatic toolkit allows the plants to generate a wide range of compounds, likely as an adaptive response to different ecological pressures.

Furthermore, recent taxonomic reclassifications of the Caesalpinia genus have shown that groupings based on morphological traits often align with chemical profiles, suggesting a deep-rooted link between genetics, evolution, and metabolic output. researchgate.net Studies on the related genus Erythrophleum have also demonstrated that the geographical origin of a plant can significantly influence its metabolome and the relative concentrations of cassane-type diterpenoids, further underscoring the genetic basis of this chemodiversity. uliege.be

Preclinical Biological Activity Profiling of Neocaesalpin D

In Vitro Cytotoxic and Antiproliferative Activity against Cancer Cell Lines

Neocaesalpin D has demonstrated cytotoxic potential in preclinical studies. actapharmsci.commedipol.edu.tr Research involving the brine shrimp lethality bioassay, a common preliminary screen for cytotoxicity, has shown that this compound exhibits a marked cytolytic reaction. actapharmsci.commedipol.edu.tr In one study, this compound was identified as one of the most active cytolysin (B1578295) compounds isolated from Guilandina bonducella seeds, with a median lethal dose (LD50) of 28.329. medipol.edu.tr This activity was comparable to the positive control, colchicine, which had an LD50 of 15.061. medipol.edu.tr

Further investigations have explored the antiproliferative effects of related cassane diterpenoids against various human cancer cell lines, suggesting a broader potential for this class of compounds in cancer research. researchgate.netresearchgate.netjbuon.commdpi.comresearchgate.net For instance, other cassane diterpenoids have shown inhibitory activity against human breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), melanoma (A375), and promyelocytic leukemia (HL-60) cell lines. researchgate.netresearchgate.netmdpi.com

Table 1: Cytotoxic Activity of this compound

| Assay | Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Brine Shrimp Lethality Bioassay | Artemia salina larvae | LD50 = 28.329 | medipol.edu.tr |

Mechanism of Action Studies (e.g., Apoptosis Induction)

While specific studies on the apoptotic mechanism of this compound are not detailed in the provided search results, the broader class of terpenoids is known to induce apoptosis through various mechanisms. acs.orgdntb.gov.ua Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death. nih.gov The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and activation of caspase-9. nih.gov The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, resulting in the activation of caspase-8. nih.gov Activated initiator caspases (caspase-8 and -9) then activate executioner caspases (caspase-3, -6, and -7), which dismantle the cell. nih.gov Research on other cassane diterpenoids suggests that they can induce apoptosis by activating caspase-3, increasing the Bax/Bcl-2 ratio, and arresting the cell cycle. researchgate.net

Antimicrobial and Antibacterial Activity

Various studies have highlighted the antimicrobial potential of extracts from Caesalpinia species, which contain compounds like this compound. medipol.edu.trresearchgate.net These plants have been traditionally used in folk medicine to treat infections. phcogcommn.org

Spectrum of Activity against Microorganisms

While specific data on the antimicrobial spectrum of pure this compound is limited in the search results, related compounds and extracts from the same plant sources have shown activity against a range of pathogenic microorganisms. researchgate.netphcogcommn.org For example, Neocaesalpin P, another cassane diterpenoid, exhibited modest antibacterial activity against Staphylococcus aureus, Streptococcus agalactiae, and Pseudomonas aeruginosa. researchgate.net The broader class of cassane diterpenoids has been noted for its antibacterial and antifungal properties. phcogcommn.orgnih.govmdpi.com

Investigations into Antibacterial Mechanisms

The precise antibacterial mechanism of this compound has not been elucidated in the provided information. However, studies on other cassane diterpenoids offer insights into potential modes of action. For instance, capulchemin A, a cassane diterpenoid from Caesalpinia pulcherrima, is believed to exert its antibacterial effect by destroying the cell membrane, leading to cell death. nih.gov Similarly, pulchin A, another cassane diterpenoid, is thought to interfere with bacterial cell membrane proteins, affecting permeability and causing cell damage. mdpi.com These findings suggest that this compound may share a similar mechanism of disrupting bacterial cell membrane integrity.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Plants from the Caesalpinia genus have been traditionally used for their anti-inflammatory properties. rjpbcs.com Modern scientific investigations have begun to validate these uses, with studies pointing to the anti-inflammatory potential of constituent compounds like this compound. biosynth.comresearchgate.net

Inhibition of Inflammatory Mediators (e.g., NO production)

A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages. While direct data for this compound is not available, numerous studies on related cassane diterpenoids demonstrate significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. researchgate.netresearchgate.netresearchgate.netnih.govkmmu.edu.cnmdpi.com For example, cassabonducin A showed noteworthy inhibitory activity with an IC50 value of 6.12 μM. researchgate.netnih.govkmmu.edu.cn Other cassane diterpenoids have also exhibited potent anti-inflammatory effects by down-regulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. researchgate.netmdpi.com This suggests that this compound may also possess anti-inflammatory properties by modulating the nitric oxide pathway.

Antioxidant Capacity and Free Radical Scavenging Activities

This compound belongs to the cassane-type diterpenoids, a class of compounds that has demonstrated a range of biological activities, including antioxidant effects. nih.govscite.ai While direct studies on the antioxidant capacity of this compound are not extensively detailed in the provided results, the broader family of cassane diterpenoids has been investigated for these properties. nih.govscite.ai

Research on various cassane diterpenoids isolated from the Caesalpinia genus has shown their potential as antioxidants. nih.govresearchgate.net For instance, a study on cassane diterpenoids from Caesalpinia minax evaluated their antioxidant properties using the oxygen radical absorbance capacity (ORAC-FL) method. In this study, 14 compounds showed significant antioxidant activities. researchgate.net Another study on cassane diterpenoids from Caesalpinia benthamiana also reported antioxidant and free radical scavenging activities. phcogcommn.org

The antioxidant potential of these compounds is often attributed to their chemical structure. nih.gov Theoretical studies using density functional theory (DFT) on similar cassane diterpenoid amides and amines have elucidated their radical scavenging capacities. These studies calculated properties like bond dissociation enthalpy (BDE), proton affinity (PA), and ionization potential (IP) to understand the mechanisms of antioxidant action, which primarily involve hydrogen atom transfer (HAT). nih.gov The presence of specific functional groups and their arrangement on the cassane skeleton are crucial for this activity. nih.gov

While specific IC₅₀ values for this compound in various antioxidant assays are not available in the search results, the general findings for the cassane diterpenoid class suggest that it may possess antioxidant and free radical scavenging properties. Further direct experimental evaluation of this compound is necessary to quantify its specific antioxidant capacity.

Table 1: Antioxidant Activity of Selected Cassane Diterpenoids

| Compound/Extract | Assay | Results | Reference |

| 14 Cassane Diterpenoids from C. minax | ORAC-FL | ORAC-FL values of 2.24–4.89 Trolox equivalents | researchgate.net |

| Benthaminin 1 and 2 from C. benthamiana | DPPH radical scavenging, lipid peroxidation inhibition | Showed antioxidant and free radical scavenging activities | phcogcommn.org |

| Cassaine (B1668602) Diterpenoid Amides and Amines | DFT Calculation | Strong antioxidant activity via HAT mechanism (BDEs: 69.4-77.9 kcal/mol) | nih.gov |

Antimalarial Activity

This compound is a member of the cassane and norcassane-type diterpenes, a class of compounds that has been evaluated for its antimalarial activity. phcogcommn.org Specifically, numerous diterpenes isolated from Caesalpinia crista have demonstrated inhibitory effects against the malaria parasite Plasmodium falciparum. phcogcommn.org

In one study, forty-four cassane and norcassane-type diterpenes from Caesalpinia crista were tested for their in vitro antimalarial activity against the FCR-3/A2 clone of P. falciparum. phcogcommn.org Many of the tested compounds displayed antimalarial properties, with norcaesalpinin E showing particularly potent activity with an IC₅₀ value of 0.090 µM, which was more potent than the standard drug chloroquine (B1663885) (IC₅₀, 0.29 µM). phcogcommn.org Another study on new cassane diterpenes from C. crista also reported significant dose-dependent inhibitory effects on P. falciparum growth in vitro, with IC₅₀ values ranging from 90 nM to 6.5 µM. researchgate.net

While the specific antimalarial activity of this compound is not explicitly detailed in the provided search results, its structural relationship to other active cassane diterpenes suggests it may have potential in this area. phcogcommn.orgresearchgate.net The structure-activity relationship studies on these compounds indicate that specific structural features are key to their antimalarial potency. phcogcommn.org

Table 2: Antimalarial Activity of Selected Cassane and Norcassane Diterpenes against P. falciparum

| Compound | IC₅₀ (µM) | Reference |

| Norcaesalpinin E | 0.090 | phcogcommn.org |

| Caesalpinin K | 0.120 | phcogcommn.org |

| Norcaesalpinin F | 0.140 | phcogcommn.org |

| Chloroquine (control) | 0.29 | phcogcommn.org |

| Various diterpenes from C. crista | 0.090 - 6.5 | researchgate.net |

Antiviral Activity

This compound belongs to the cassane-type diterpenoids, a chemical class that has shown promise for antiviral applications. nih.govscite.ai While direct experimental data on the antiviral activity of this compound is limited, related compounds have been investigated.

In silico studies have identified Neocaesalpin B, a structurally similar compound, as having a good docking score against SARS-CoV-2 targets, suggesting potential antiviral activity. frontiersin.org This points to the possibility that other neocaesalpins, including this compound, might also interact with viral proteins.

Furthermore, research on other cassane-type furanoditerpenoids has demonstrated their potential against various viruses. phcogcommn.org For example, caesalmin C has shown anti-parainfluenza virus 3 (PIV3) activity with a therapeutic index comparable to that of ribavirin. phcogcommn.org It has been noted that tetracyclic furanoditerpenoids generally exhibit better anti-PIV3 activity than furanoditerpenoid lactones. phcogcommn.org The search for antiviral agents from natural sources like Caesalpinia minax, a known source of neocaesalpins, is considered a promising area of research. phcogcommn.org

While these findings are encouraging, specific experimental validation of this compound's antiviral activity against different viruses is necessary to confirm its potential.

Investigation of Other Preclinical Pharmacological Potentials (e.g., Renal Fibrosis)

Recent preclinical studies have explored the therapeutic potential of cassane diterpenoids, including those from Caesalpinia mimosoides, in the context of renal fibrosis. researchgate.net Renal fibrosis is a common pathological feature of chronic kidney disease (CKD), and finding effective anti-fibrotic treatments is a significant area of research. researchgate.netnih.gov

One study demonstrated that cassane diterpenoids from C. mimosoides exhibited anti-renal fibrosis activity by regulating the TGF-β1/Smads signaling pathway. researchgate.net This pathway is a key mediator of renal fibrosis. nih.gov While this study did not specifically name this compound, it highlights the potential of this class of compounds to address the pathological processes of renal fibrosis. researchgate.net

The mechanism of action for some compounds in mitigating renal fibrosis involves the modulation of metabolic reprogramming and the reduction of oxidative stress. nih.gov For instance, ceria nanoparticles have been shown to ameliorate renal fibrosis by reducing the expression of α-SMA, Vimentin, and Fibronectin, and by inhibiting Smad-dependent pathways. nih.gov Given that cassane diterpenoids also exhibit antioxidant properties, it is plausible that their anti-fibrotic effects could be mediated through similar mechanisms.

Further investigation is required to determine if this compound specifically possesses anti-renal fibrosis activity and to elucidate its mechanism of action.

Identification of Molecular Targets and Ligand-Receptor Interactions

The identification of specific molecular targets for this compound is an ongoing area of research. However, studies on related cassane diterpenoids provide insights into potential mechanisms of action.

In the context of antiviral activity, in silico docking studies have suggested that neocaesalpin B may interact with targets related to SARS-CoV-2. frontiersin.org This implies that this compound could also bind to specific viral proteins, although experimental validation is needed.

For anti-inflammatory and anticancer activities, which are common among cassane diterpenoids, the nuclear factor-kappa B (NF-κB) pathway is a frequently studied target. researchgate.net Some cassane furanoditerpenes have been found to inhibit NF-κB expression. researchgate.net

In the context of renal fibrosis, cassane diterpenoids have been shown to regulate the TGF-β1/Smads signaling pathway. researchgate.net This suggests that proteins within this pathway could be direct or indirect targets for compounds like this compound.

Furthermore, computational studies on the radical scavenging activity of cassaine diterpenoids have detailed their interaction with free radicals through mechanisms like hydrogen atom transfer (HAT) and radical adduct formation (RAF). nih.gov These studies provide a molecular-level understanding of their antioxidant properties.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their biological activities. nih.govacs.org The cassane diterpenoid skeleton, characterized by a fused three-ring system, provides a versatile scaffold for a variety of biological effects. nih.gov

For antimalarial activity, SAR studies of cassane and norcassane-type diterpenes from Caesalpinia crista have been conducted. phcogcommn.org These studies have helped to identify the structural features responsible for their potent inhibitory effects on Plasmodium falciparum. phcogcommn.org

In the context of antifeedant and insecticidal activities, research on cassane diterpenoids from Caesalpinia pulcherrima has also included SAR analysis. acs.org This has allowed for the correlation of specific structural modifications with changes in biological potency against insect pests. acs.org

The synthesis of Neocaesalpin A and its analogs has provided a platform for further SAR studies. ethz.chchemrxiv.org By creating variations of the natural product, researchers can systematically evaluate the contribution of different functional groups to the observed biological activities. ethz.chchemrxiv.org

The elucidation of pharmacophores and key functional groups is a critical aspect of understanding the biological activity of this compound and other cassane diterpenoids. nih.gov The core cassane skeleton itself is a key structural feature, but specific functional groups attached to this framework are responsible for the diverse pharmacological effects observed. nih.govacs.org

The furan (B31954) or butenolide ring fused at C-12 and C-13 is a characteristic feature of many bioactive cassane diterpenes. acs.org The presence and nature of this ring system can significantly impact activity. For example, in antiviral studies, tetracyclic furanoditerpenoids have shown better activity than furanoditerpenoid lactones. phcogcommn.org

Other important functional groups include hydroxyl, acetyl, and cinnamoyl groups at various positions on the cassane skeleton. phcogcommn.orgmedipol.edu.tr The position and stereochemistry of these substituents can dramatically alter the biological activity. For instance, in some cassane diterpenoids, the presence of a 6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol moiety was associated with stronger antitubercular activity compared to a benzoyl analogue. phcogcommn.org

The development of synthetic strategies for cassane-type diterpenes allows for the systematic modification of these functional groups, which is essential for detailed SAR studies and the identification of the precise pharmacophore responsible for a particular biological effect. chemrxiv.orgacs.org

Advanced Research and Methodological Innovations Applied to Neocaesalpin D

Computational Chemistry and In Silico Screening Applications

Computational chemistry and in silico screening have emerged as powerful tools in the study of natural products, including the cassane diterpenoid Neocaesalpin D. These methods allow for the rapid assessment of potential biological activities and the elucidation of molecular interactions, guiding further experimental research.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgrjptonline.org This method is instrumental in understanding how a ligand, such as this compound, might interact with a protein target at the atomic level.

In the context of this compound and related compounds, molecular docking simulations are employed to identify potential protein targets and to elucidate the binding mechanisms responsible for their biological activities. researchgate.netpjmhsonline.com For instance, studies have used molecular docking to investigate the interactions between cassane diterpenoids and proteins related to inflammation and cancer. researchgate.net The process typically involves preparing the 3D structures of both the ligand (this compound) and the protein, then using a docking program like AutoDock Vina to predict the binding affinity and pose. pjmhsonline.comijpsdronline.com The results are often visualized using software like PyMOL to analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. pjmhsonline.comijpsdronline.com These in silico analyses provide valuable insights that can guide the design of more potent derivatives and form the basis for further in vitro and in vivo studies. pjmhsonline.com

Table 1: Example of Molecular Docking Data for Cassane-Type Diterpenoids

| Compound | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Neocaesalpin P | AKT1 | -9.7 | Not specified | Anticancer |

| Compound 4 (from C. sinensis) | iNOS | Not specified | Not specified | Anti-inflammatory |

| Caesaldekarin A | Dengue Virus NS5 | Not specified | Not specified | Antiviral |

| Caesalpinin F | Dengue Virus NS5 | Not specified | Not specified | Antiviral |

| Taepeenin D | Dengue Virus NS5 | Not specified | Not specified | Antiviral |

This table is illustrative and compiles data from studies on related cassane diterpenoids to demonstrate the application of molecular docking. Specific docking data for this compound was not available in the search results.

Predictive Modeling for Biological Activity

Predictive modeling, often utilizing machine learning and deep learning approaches, is increasingly used to screen large libraries of natural compounds for potential biological activities. nih.gov These models are trained on existing data to recognize patterns between chemical structures and their biological effects.

For natural products like this compound, predictive models can be used to forecast a range of properties, including potential therapeutic effects and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govresearchgate.net By analyzing the structural features of this compound, these models can predict its likelihood of interacting with specific biological targets, such as enzymes or receptors involved in disease pathways. nih.gov This in silico screening helps to prioritize compounds for further experimental testing, saving time and resources. pjmhsonline.com While specific predictive modeling studies focused solely on this compound were not identified, the general approach is widely applied to natural product libraries that would include such compounds. ijpsdronline.comnih.gov

Advanced Analytical Techniques for Characterization and Quantification

The isolation and structural elucidation of this compound, often found in complex mixtures from natural sources, rely heavily on advanced analytical techniques. High-resolution chromatographic and spectrometric methods are essential for its accurate characterization and quantification.

High-Resolution Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS)

High-resolution chromatography coupled with mass spectrometry provides a powerful platform for the analysis of complex natural product extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for the analysis of non-volatile compounds like this compound. nih.govajprd.com High-performance liquid chromatography (HPLC) separates the components of a mixture, which are then ionized and analyzed by a mass spectrometer. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing detailed structural information. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the compound. mdpi.comnih.gov This technique has been instrumental in the identification of numerous cassane diterpenoids from various Caesalpinia species. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile diterpenoids in their native state, GC-MS can be used for the analysis of derivatized compounds or for profiling the volatile components of a plant extract. researchgate.netresearchgate.net It has been used to identify various phytochemicals in the seeds of Caesalpinia species. researchgate.net For instance, GC-MS analysis of Caesalpinia bonducella seed kernels revealed the presence of various phytoconstituents. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis

The analysis of natural product extracts, which are inherently complex, often requires the use of hyphenated analytical techniques. researchgate.net These methods combine two or more analytical technologies to enhance separation and identification capabilities.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a prime example of a hyphenated technique that is indispensable in phytochemistry. ajprd.com This combination allows for the separation of individual compounds from a complex mixture and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. ajprd.com Further hyphenation, such as with ion mobility spectrometry (IMS-MS), can provide an additional dimension of separation based on the size, shape, and charge of the ions, further improving the ability to resolve and identify isomers and other closely related compounds in a mixture. chromatographyonline.com These advanced techniques are crucial for the dereplication process, which aims to rapidly identify known compounds in an extract and focus efforts on the discovery of novel molecules. science.gov

Chemotaxonomic Significance of this compound in Caesalpinia

Chemotaxonomy utilizes the chemical constituents of plants to understand their classification and evolutionary relationships. The presence of specific classes of compounds, such as the cassane diterpenoids, can be a characteristic marker for a particular genus or species.

This compound belongs to the cassane-type diterpenoids, a class of compounds that are characteristic of the genus Caesalpinia. researchgate.netnih.gov The structural diversity of these diterpenoids within different Caesalpinia species makes them valuable for chemotaxonomic studies. researchgate.net The isolation of this compound and its congeners, such as Neocaesalpin A, K, L, M, and S, from various Caesalpinia species like C. minax and C. welwitschiana highlights the prevalence of this chemical scaffold within the genus. jst.go.jpku.ac.kenih.gov The specific substitution patterns and stereochemistry of these compounds can help to differentiate between species and may reflect evolutionary adaptations. researchgate.net For example, the presence of a large number of cassane diterpenoids in C. minax has been extensively documented. researchgate.netnih.gov The consistent presence of these compounds across multiple species reinforces their significance as chemotaxonomic markers for the Caesalpinia genus. researchgate.net

Future Research Directions and Translational Potential of Neocaesalpin D

Exploration of Novel Biological Activities and Therapeutic Indications

Cassane-type diterpenoids, the class to which Neocaesalpin D belongs, are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects. nih.govresearchgate.netscite.ai While research on this compound itself is still in its early stages, preliminary studies and the activities of related compounds suggest several promising avenues for investigation.

Initial research has demonstrated the cytolysin (B1578295) potential of this compound against brine shrimp larvae, indicating a degree of cytotoxicity that could be harnessed for therapeutic purposes. medipol.edu.tr This finding, coupled with the known anticancer properties of other cassane diterpenoids, strongly supports the evaluation of this compound for its antiproliferative activity against various cancer cell lines. researchgate.netijpsr.info For instance, related compounds have shown activity against pancreatic, colon, uterine, and liver cancer cells. researchgate.net

The anti-inflammatory properties of cassane diterpenoids are also well-documented. researchgate.netresearchgate.netmdpi.com Many of these compounds have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. researchgate.netmdpi.com Given the structural similarities, it is highly probable that this compound possesses anti-inflammatory activity. Future studies should focus on evaluating its effects on inflammatory markers and pathways in relevant in vitro and in vivo models.

Furthermore, antiviral and antibacterial activities have been reported for other cassane-type diterpenoids. nih.govmedchemexpress.com For example, some have shown inhibitory activity against the main proteases of SARS-CoV and MERS-CoV. medchemexpress.com Therefore, screening this compound against a panel of clinically relevant viruses and bacteria is a logical next step. The traditional use of Caesalpinia species in treating various ailments further underscores the potential for discovering novel therapeutic indications for their constituent compounds like this compound. phcogcommn.orgrjpbcs.com

Table 1: Investigated Biological Activities of Selected Cassane-Type Diterpenoids

| Compound/Extract | Biological Activity | Source Organism | Reference |

| This compound | Cytolysin potential | Guilandina bonducella | medipol.edu.tr |

| Cassane Diterpenoids | Anti-inflammatory | Caesalpinia sinensis | researchgate.net |

| Cassane Diterpenoids | Anticancer (Pancreatic) | Caesalpinia sappan | researchgate.net |

| Cassane Diterpenoids | Antibacterial | Caesaplinia pulcherrima | nih.gov |

| Bonducellpin D | Antiviral (SARS-CoV, MERS-CoV) | Caesalpinia minax | medchemexpress.com |

Development of Targeted Synthetic Strategies for Activity Optimization

The limited availability of this compound from its natural sources necessitates the development of efficient and scalable synthetic routes. Total synthesis would not only provide a reliable supply for extensive biological evaluation but also open up avenues for creating analogues with improved activity and pharmacokinetic properties.

Recent advances in the synthesis of structurally related cassane diterpenoids, such as Neocaesalpin A, AA, and K, provide a solid foundation for approaching the synthesis of this compound. chemrxiv.orgresearchgate.netthieme-connect.com Key strategies employed in these syntheses include the intermolecular Diels-Alder reaction to rapidly construct the core ring system. chemrxiv.orgresearchgate.net This powerful cycloaddition can be used to assemble the complex framework from readily available starting materials.

Furthermore, the semisynthesis of cassane-type diterpenoids from abundant natural products like abietic acid and (+)-sclareolide has been explored. researchgate.netnih.govacs.org These approaches offer a more sustainable and cost-effective way to produce the cassane skeleton, which can then be further elaborated to yield this compound and its derivatives. For instance, the introduction of the characteristic methyl group at C-14 has been a key challenge, with strategies involving dienone intermediates showing promise. nih.govacs.orgresearchgate.net

The development of a flexible synthetic platform would enable the systematic modification of the this compound structure. This would allow for structure-activity relationship (SAR) studies to identify the key pharmacophoric features responsible for its biological effects. For example, the functional groups on the A and B rings, as well as the stereochemistry of the various chiral centers, could be systematically varied to optimize potency and selectivity.

Investigation of Biosynthetic Engineering for Enhanced Production

Understanding the biosynthetic pathway of this compound is crucial for developing alternative production methods. A plausible biosynthetic route for cassane diterpenoids has been proposed, starting from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov Through a series of cyclizations and oxidative modifications, the complex cassane skeleton is assembled.

The elucidation of the specific enzymes involved in the biosynthesis of this compound would pave the way for its production through metabolic engineering. Recent successes in producing other diterpenes in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae demonstrate the feasibility of this approach. researchgate.net By introducing the relevant biosynthetic genes into these microbial chassis, it may be possible to achieve sustainable and high-titer production of this compound from simple carbon sources. researchgate.net

This biosynthetic engineering approach offers several advantages over chemical synthesis and extraction from natural sources, including scalability, cost-effectiveness, and the potential to produce novel analogues through the introduction of modified enzymes. Furthermore, advances in synthetic biology and omics technologies can accelerate the discovery and optimization of the biosynthetic pathway. researchgate.net

Collaborative Research Initiatives in Natural Product Discovery

The journey of a natural product from discovery to a clinically approved drug is a long and complex process that requires a multidisciplinary and collaborative effort. nih.gov The advancement of this compound research would greatly benefit from such initiatives, bringing together expertise from academia, industry, and government institutions.

Collaborations between chemists, biologists, and pharmacologists are essential for the comprehensive evaluation of this compound's therapeutic potential. Academic research plays a pivotal role in the initial stages of discovery, including isolation, structure elucidation, and preliminary biological screening. vt.edu Industry partnerships can then provide the resources and expertise needed for preclinical and clinical development, including process optimization, formulation, and regulatory affairs.

Governmental bodies, such as the National Cancer Institute (NCI) in the United States, have a long history of collaborating with researchers in the discovery and development of anticancer drugs from natural sources. researchgate.net Such programs can provide crucial funding and access to specialized screening facilities. The development of advanced analytical techniques, like high-speed countercurrent chromatography for the separation of compounds from Caesalpinia sappan, is also often the result of collaborative efforts. frontiersin.org

By fostering a collaborative environment, the scientific community can accelerate the translation of promising natural products like this compound from the laboratory to the clinic, ultimately addressing unmet medical needs.

Q & A

Basic: What foundational methodologies are recommended for the initial isolation of Neocaesalpin D from plant sources?

Methodological Answer:

Begin with bioassay-guided fractionation using solvents of increasing polarity to extract crude plant material. Employ column chromatography (e.g., silica gel, Sephadex) for preliminary separation, followed by high-performance liquid chromatography (HPLC) for purification. Validate purity using thin-layer chromatography (TLC) and confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Ensure reproducibility by documenting solvent systems, temperature, and pressure conditions, adhering to standardized protocols for natural product isolation .

Basic: How should researchers design a robust literature review to identify gaps in this compound pharmacology?

Methodological Answer:

Systematically search databases (e.g., PubMed, SciFinder) using keywords like "this compound bioactivity" or "mechanism of action." Apply the PICO framework (Population: target organisms/cells; Intervention: this compound; Comparison: control compounds; Outcome: efficacy metrics) to filter studies. Use tools like PRISMA flow diagrams to map inclusion/exclusion criteria. Highlight discrepancies in reported bioactivities (e.g., IC50 variability) as potential research gaps, ensuring alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Advanced: How can contradictory data on this compound’s cytotoxic effects across cell lines be resolved?

Methodological Answer:

Replicate experiments under controlled conditions (e.g., uniform cell culture media, passage numbers, and incubation times). Perform dose-response assays with internal controls (e.g., doxorubicin) and validate results using orthogonal methods (e.g., apoptosis assays vs. metabolic activity tests). Apply meta-analysis techniques to aggregate data, using statistical models (e.g., random-effects models) to account for inter-study variability. Investigate confounding factors like cell line genetic drift or solvent interference (e.g., DMSO concentration) .

Advanced: What strategies are effective for elucidating this compound’s molecular targets and mechanism of action?

Methodological Answer:

Combine omics approaches :

- Proteomics : Use affinity chromatography or activity-based protein profiling (ABPP) to identify binding partners.

- Transcriptomics : Perform RNA sequencing to track gene expression changes post-treatment.

- Molecular docking : Screen this compound against protein databases (e.g., PDB) to predict binding affinities.

Validate findings with CRISPR-Cas9 knockouts or siRNA silencing of candidate targets. Ensure mechanistic hypotheses are tested in multiple model systems (e.g., in vitro, zebrafish) to confirm universality .

Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

Prioritize spectroscopic techniques :

- NMR (1D/2D experiments) for stereochemical elucidation.

- MS (HRMS, MS/MS) for molecular formula and fragmentation patterns.

- X-ray crystallography for absolute configuration determination.

Supplement with thermal analysis (DSC/TGA) for stability profiling and HPLC-PDA for purity assessment. Cross-validate data with published spectra or authentic standards .

Advanced: How can researchers optimize experimental designs for studying this compound’s pharmacokinetics?

Methodological Answer:

Use Design of Experiments (DoE) to test variables like dosage, administration route, and sampling intervals. Employ LC-MS/MS for sensitive quantification in biological matrices (plasma, tissues). Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption/distribution parameters. Validate models using bootstrap resampling or Akaike information criterion (AIC) comparisons. Address interspecies differences by testing in multiple animal models .

Basic: What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Methodological Answer:

Fit data to sigmoidal curves using four-parameter logistic regression (e.g., GraphPad Prism). Calculate EC50/IC50 values with 95% confidence intervals. Test for normality (Shapiro-Wilk) and homogeneity of variance (Levene’s test) before applying ANOVA or Kruskal-Wallis tests. Correct for multiple comparisons (e.g., Tukey’s HSD). Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Advanced: How should structural-activity relationship (SAR) studies of this compound derivatives be structured?

Methodological Answer:

Synthesize derivatives via targeted modifications (e.g., acetylation, methylation) at functional groups identified as pharmacophores. Test derivatives in parallel bioassays (e.g., antimicrobial, anticancer). Use multivariate analysis (PCA, PLS-DA) to correlate structural features (e.g., logP, polar surface area) with activity. Apply machine learning (e.g., Random Forest) to predict optimal substituents. Validate models with external test sets .

Basic: How to ensure reproducibility in this compound bioactivity assays?

Methodological Answer:

Standardize protocols:

- Use identical cell lines/passage numbers.

- Pre-treat compounds to eliminate solvent artifacts (e.g., lyophilize and reconstitute in PBS).

- Include positive/negative controls in each assay plate.

Document all parameters (e.g., incubation time, serum concentration) in supplementary materials. Share raw data and analysis scripts via repositories like Zenodo .

Advanced: What integrative approaches address this compound’s ecological roles and biosynthetic pathways?

Methodological Answer:

Combine transcriptomics (RNA-seq of host plants) and metabolomics (LC-MS-based profiling) to link gene expression with compound abundance. Use heterologous expression (e.g., in E. coli or yeast) to confirm biosynthetic gene clusters. Conduct field studies to assess ecological interactions (e.g., herbivore deterrence assays). Apply phylogenetic analysis to explore evolutionary conservation of pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.